molecular formula C6H10N8 B11768504 1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine CAS No. 919079-16-6

1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine

Cat. No.: B11768504
CAS No.: 919079-16-6
M. Wt: 194.20 g/mol
InChI Key: RLTZXCJDAZFAQF-UHFFFAOYSA-N
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Description

1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of two imidazole rings connected by a carbon-carbon bond, with four amine groups attached at the 4,4’,5,5’ positions. The presence of multiple amine groups makes it a versatile ligand in coordination chemistry and a valuable compound in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine typically involves the reaction of glyoxal with ammonium acetate under controlled conditions. The process begins with the addition of glyoxal to a solution of ammonium acetate, followed by heating and stirring to promote the formation of the biimidazole structure. The reaction mixture is then neutralized, and the product is isolated through filtration and washing with solvents like acetone and water .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism by which 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s multiple amine groups allow it to form hydrogen bonds and participate in electron transfer reactions, making it a versatile molecule in both chemical and biological systems .

Comparison with Similar Compounds

Uniqueness: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine stands out due to its multiple amine groups, which enhance its ability to form hydrogen bonds and coordinate with metal ions. This makes it particularly valuable in the synthesis of coordination complexes and advanced materials .

Properties

CAS No.

919079-16-6

Molecular Formula

C6H10N8

Molecular Weight

194.20 g/mol

IUPAC Name

2-(4,5-diamino-1H-imidazol-2-yl)-1H-imidazole-4,5-diamine

InChI

InChI=1S/C6H10N8/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h7-10H2,(H,11,12)(H,13,14)

InChI Key

RLTZXCJDAZFAQF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N1)C2=NC(=C(N2)N)N)N)N

Origin of Product

United States

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